molecular formula C4H2Cl3F5 B1419744 1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane CAS No. 380-63-2

1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane

Cat. No. B1419744
CAS RN: 380-63-2
M. Wt: 251.4 g/mol
InChI Key: PBTBFYFONKOINH-UHFFFAOYSA-N
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Description

1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane is a chemical compound with the CAS Number: 380-63-2. It has a molecular weight of 251.41 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H2Cl3F5/c5-4(6,7)2(8,9)1-3(10,11)12/h1H2 . This indicates the molecular structure of the compound.

Scientific Research Applications

NMR Studies and Rotational Isomerism

1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane and similar compounds have been studied extensively using Nuclear Magnetic Resonance (NMR). NMR provides valuable structural information, particularly in understanding rotational isomerism in fluoroacetones, which are related to this compound. These studies help ascertain the populations of stable conformers of these molecules and obtain thermodynamic parameters of their interconversion (Shapiro, Lin, & Johnston, 1973).

Synthesis of β-hydroxy Ketones

Pentafluorinated β-hydroxy ketones, which can be synthesized using derivatives of this compound, have significant applications in organic chemistry. The synthesis process involves the in situ generation of difluoroenolates, and this reaction proceeds under mild conditions, offering high yields and tolerating a wide range of functional groups (Zhang & Wolf, 2012).

Synthesis of Trifluoromethylallenes

Derivatives of this compound have been used in novel synthesis methods for 1-aryl-1-trifluoromethylallenes. These compounds are synthesized through a series of reactions starting from bis(phenylthio)-pentafluorobutane, leading to high yields of trifluoromethylallenes. These are valuable intermediates in organic synthesis (Han, Kim, Son, & Jeong, 2006).

Environmental Impact Studies

Studies on the environmental impact of compounds like this compound, particularly HFC-365mfc (1,1,1,3,3-pentafluorobutane), have been conducted. These studies include detection in the atmosphere and estimation of emissions. Such research is crucial for understanding and managing the environmental footprint of these compounds (Stemmler et al., 2007).

Phase-Transition Contrast Nanocapsules

In the field of medical imaging, 1,1,1,3,3-pentafluorobutane has been encapsulated in polymeric nanocapsules, which are used as contrast agents for tumor imaging under diagnostic ultrasound. These nanocapsules can undergo a liquid/gas-phase transition triggered by mild heating, demonstrating the potential for targeted medical applications (Li et al., 2014).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Biochemical Analysis

Biochemical Properties

1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interactions between this compound and these enzymes can lead to the formation of reactive intermediates that may affect cellular functions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to oxidative stress, which in turn affects the expression of genes involved in antioxidant defense mechanisms . Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active sites of cytochrome P450 enzymes, leading to the formation of reactive intermediates that can cause cellular damage . Furthermore, this compound can inhibit the activity of key metabolic enzymes, resulting in disrupted cellular metabolism and altered gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant toxicity . High doses of this compound have been associated with adverse effects such as liver damage, oxidative stress, and disruption of metabolic processes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates that can further react with cellular components. The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation within specific cellular compartments. The distribution of this compound can affect its biochemical activity and potential toxicity.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it may exert its effects on cellular function. The localization of this compound can impact its activity and interactions with other biomolecules.

properties

IUPAC Name

1,1,1-trichloro-2,2,4,4,4-pentafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl3F5/c5-4(6,7)2(8,9)1-3(10,11)12/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTBFYFONKOINH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(Cl)(Cl)Cl)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl3F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40663072
Record name 1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

380-63-2
Record name 1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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